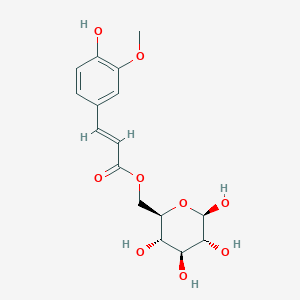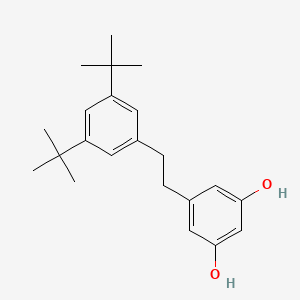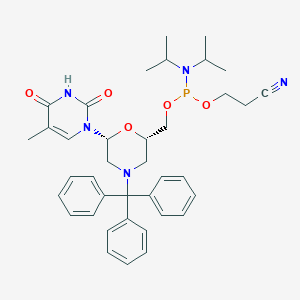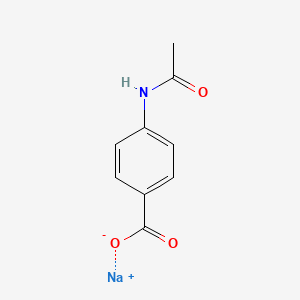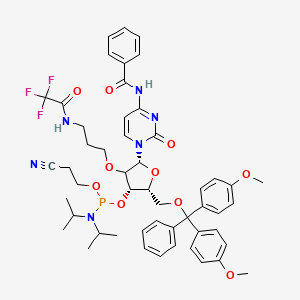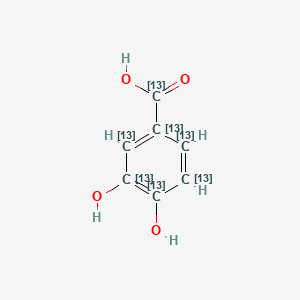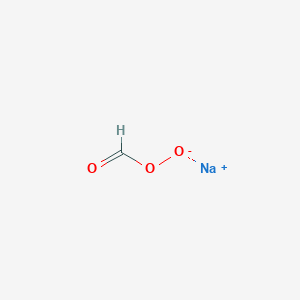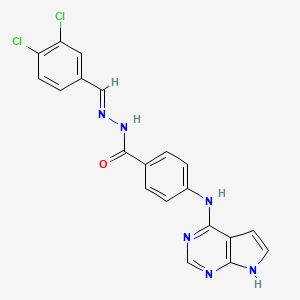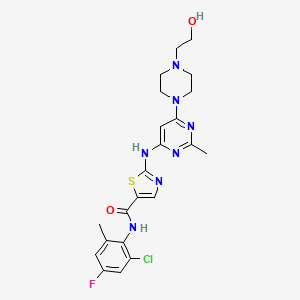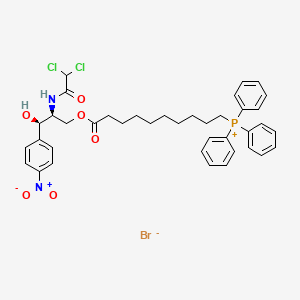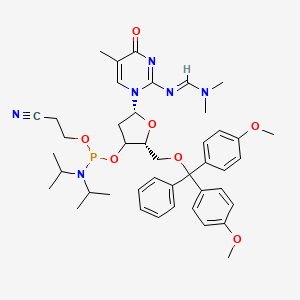
isoG Nucleoside-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
IsoG Nucleoside-1, also known as isoguanosine, is an isomer of guanosine. It differs from guanosine by the translocation of the C2 carbonyl and C6 amino groups. This minor translocation results in significant differences in the properties of guanosine and isoguanosine . This compound can self-assemble into various supramolecular structures such as tetramers and decamers in the presence of various cations .
準備方法
IsoG Nucleoside-1 can be synthesized through several methods. One common synthetic route involves the nucleophilic attack on the pyridinium α-carbon, leading to the formation of an intermediate . Another method involves the transposition of the C2 carbonyl and C6 amino groups of guanosine . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
IsoG Nucleoside-1 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of isoguanosine can lead to the formation of 2-hydroxyadenine .
科学的研究の応用
IsoG Nucleoside-1 has a wide range of scientific research applications. In chemistry, it is used in the formation of supramolecular structures such as gels and ionophores . In biology, it plays a role in genetic studies and the formation of base-pairing duplexes . Additionally, it is used in the study of DNA damage and repair mechanisms .
作用機序
The mechanism of action of IsoG Nucleoside-1 involves its ability to form various supramolecular structures through hydrogen bonding and cation-templated assembly . These structures can interact with molecular targets such as proteins and nucleic acids, leading to various biological effects . For example, the formation of G-quadruplex structures can inhibit telomerase activity, which is crucial for the proliferation of cancer cells .
類似化合物との比較
IsoG Nucleoside-1 is unique compared to other similar compounds due to its specific translocation of the C2 carbonyl and C6 amino groups . Similar compounds include guanosine, 2,6-diaminopurine, and 6-chloroxanthosine . While these compounds share some structural similarities, the unique arrangement of functional groups in isoguanosine results in distinct properties and applications .
特性
分子式 |
C43H55N6O7P |
|---|---|
分子量 |
798.9 g/mol |
IUPAC名 |
N'-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-4-oxopyrimidin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C43H55N6O7P/c1-30(2)49(31(3)4)57(54-25-13-24-44)56-38-26-40(48-27-32(5)41(50)46-42(48)45-29-47(6)7)55-39(38)28-53-43(33-14-11-10-12-15-33,34-16-20-36(51-8)21-17-34)35-18-22-37(52-9)23-19-35/h10-12,14-23,27,29-31,38-40H,13,25-26,28H2,1-9H3/b45-29+/t38?,39-,40-,57?/m1/s1 |
InChIキー |
LWKGWKLOYHBMTN-SKIDPXCXSA-N |
異性体SMILES |
CC1=CN(C(=NC1=O)/N=C/N(C)C)[C@H]2CC([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
正規SMILES |
CC1=CN(C(=NC1=O)N=CN(C)C)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


